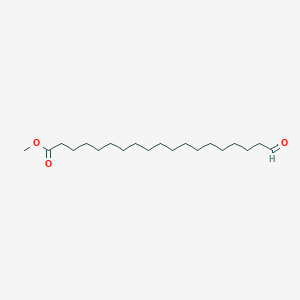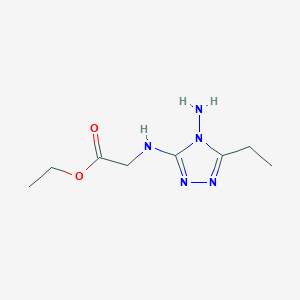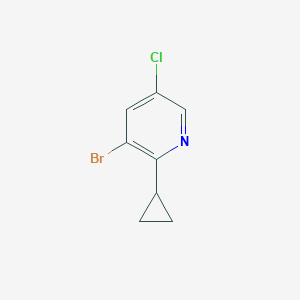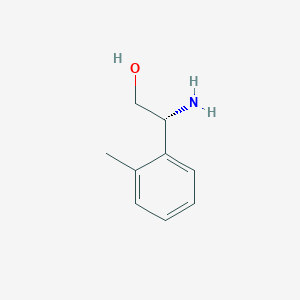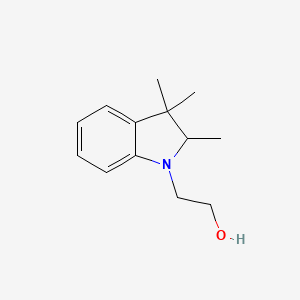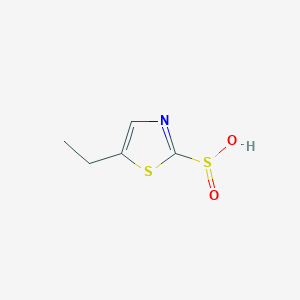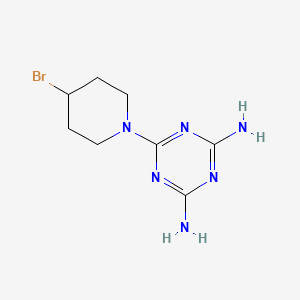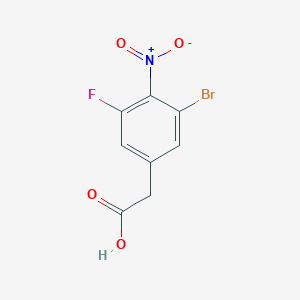
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentyl group, a difluorophenyl group, a thiazolyl group, and a pyrrolidine carboxamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the Difluorophenyl Group: This step involves the coupling of the thiazole intermediate with a difluorophenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyrrolidine Ring: This can be done through a cyclization reaction involving an appropriate amine and a diketone.
Final Coupling: The final step involves coupling the cyclopentyl group with the pyrrolidine-thiazole intermediate under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like amines and alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.
科学研究应用
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several potential scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
作用机制
The mechanism of action of 1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 1-Cyclopentyl-N-(4-(3,4-dichlorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 1-Cyclopentyl-N-(4-(3,4-dimethylphenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the difluorophenyl group, which can impart specific electronic and steric properties to the compound. This can influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug development and other applications.
属性
分子式 |
C20H21F2N3O2S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
1-cyclopentyl-N-[4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21F2N3O2S/c1-11-18(12-6-7-15(21)16(22)8-12)23-20(28-11)24-19(27)13-9-17(26)25(10-13)14-4-2-3-5-14/h6-8,13-14H,2-5,9-10H2,1H3,(H,23,24,27) |
InChI 键 |
VJRGCLUHKGEUPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCC3)C4=CC(=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





